N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of versatile reagents and synthetic pathways. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde is described, which serves as a synthon for reductive amination reactions with primary and secondary amines . Similarly, the synthesis of various azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N'-phenylcarbamoyl derivatives is reported, indicating the use of hydrazide as a precursor for the formation of different heterocyclic compounds . These methods could potentially be adapted for the synthesis of "N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds is often elucidated using techniques such as X-ray crystallography. In the case of the compounds studied, the crystal structures of certain derivatives were reported, providing detailed information on their molecular geometry . Although the exact structure of "N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide" is not provided, the structural analysis of similar compounds can offer insights into the likely conformation and stereochemistry of the target compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo reductive amination reactions and cyclization to form various heterocyclic structures such as oxadiazoles, thiazoles, and triazoles . These reactions are crucial for the diversification of the chemical structure and the introduction of biologically active functional groups. The target compound may also be amenable to similar chemical transformations, which could be explored to enhance its chemical and biological properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide" are not directly reported, the properties of structurally related compounds can be indicative. For example, the antimicrobial activity of sulfonamide derivatives and azole derivatives suggests that the target compound might also exhibit biological activity. The solubility, stability, and reactivity of the compound would be influenced by its functional groups and molecular structure, which could be inferred from the behavior of similar compounds.
Scientific Research Applications
Synthesis of Ligands and Coordination Compounds
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide has been utilized in the synthesis of ligands with potential application in coordination chemistry. For instance, Cheruzel et al. (2011) detailed synthetic pathways to derive related compounds from 1-methyl-2-carboxaldehyde, which serve as synthons for reductive amination reactions. These reactions yield a series of ligands with second coordination sphere functional groups, highlighting the compound's utility in preparing imidazole-amine ligands with variable second-coordination spheres (Cheruzel et al., 2011). Similarly, the preparation of bulky secondary amides and their coordination complexes with metals such as zinc(II) has been reported by Amrei and Boere (2018). This research demonstrates the compound's role in forming hydrogen-bonded networks within oxygen-coordinated monoamide complexes (Amrei & Boere, 2018).
Pharmacological Applications
In pharmacology, the compound's derivatives have been explored for their biological activities. A noteworthy application is in the synthesis of N-phenyl derivatives of the phthalimide pharmacophore, which were evaluated for anticonvulsant and neurotoxic properties. This study by Vamecq et al. (2000) highlights the compound's significance in developing potential therapeutic agents for treating seizures (Vamecq et al., 2000). Additionally, compounds synthesized from N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide have been assessed for their antimicrobial activity, indicating the compound's utility in creating new antimicrobial agents (Ghorab et al., 2017).
Material Science and Polymer Chemistry
The compound also finds applications in material science and polymer chemistry, where derivatives are used in synthesizing polymers with specific physical properties. For example, research by Liaw et al. (2006) involved the synthesis of fluorinated polyamides and polyimides based on noncoplanar units derived from similar compounds. This study underscores the role of such compounds in developing materials with low dielectric constants and high thermal stability (Liaw et al., 2006).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and its implications in various fields.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide”, you may need to consult specialized databases or scientific literature.
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWZMDSVFJVJIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359355 |
Source
|
Record name | N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide | |
CAS RN |
765291-41-6 |
Source
|
Record name | N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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